molecular formula C18H18N4O5S2 B4698843 N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE

N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B4698843
M. Wt: 434.5 g/mol
InChI Key: PQARZCNIFHAZKC-UHFFFAOYSA-N
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Description

N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a pyrimidinyl group, a sulfamoyl group, and a thiophenecarboxamide group. Its molecular formula is C16H16N4O5S, and it has a molecular weight of 376.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of methoxy derivatives

Scientific Research Applications

N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-PHENOXYACETAMIDE
  • N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL]SULFANYL]ACETAMIDE
  • N-(3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE

Uniqueness

N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit enzymes and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-11-8-12(10-28-11)17(23)19-13-4-6-14(7-5-13)29(24,25)22-15-9-16(26-2)21-18(20-15)27-3/h4-10H,1-3H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQARZCNIFHAZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE
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N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE
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N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE
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N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE
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N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE
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N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE

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